![molecular formula C11H12ClNO3S B2483582 methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300676-39-5](/img/structure/B2483582.png)
methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H12ClNO3S and its molecular weight is 273.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of Heterocarbocyclic Nucleoside Analogues
Methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been utilized in the synthesis of racemic heterobicyclic amino alcohols. These compounds serve as intermediates in creating nucleoside analogues with heterobicyclic pseudosugars, showing the compound's significance in pharmaceutical synthesis (Abeijón et al., 2006).
2. Synthesis of Anti-inflammatory and Antioxidant Derivatives
This compound has been synthesized using the Gewald reaction and its acid chloride derivatives screened for in vitro anti-inflammatory and antioxidant activities. These activities were comparable to ibuprofen and ascorbic acid, highlighting its potential in medicinal chemistry (K. P. Kumar et al., 2008).
3. Genotoxic and Carcinogenic Potentials Assessment
This compound is studied for its genotoxic/mutagenic and carcinogenic potentials. It's a precursor of articaine local anesthetic, and this research is critical for evaluating safety in pharmaceutical applications (Lepailleur et al., 2014).
4. Creation of Heterocyclic Compounds with CNS Activities
The compound is employed in synthesizing various heterocyclic compounds, some of which have demonstrated anticonvulsant, behavioral, and CNS antidepressant activities. This indicates its utility in developing new therapeutic agents for neurological disorders (El-Sharkawy, 2012).
5. Synthesis of Arylidene Derivatives with Antimicrobial Activity
Novel arylidene derivatives of this compound have been synthesized and found to possess significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. This suggests its potential use in addressing antibiotic resistance (Kathiravan et al., 2017).
6. Study of Crystal Structure for Material Science
The crystal structure of this compound has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. Understanding its structure is crucial for applications in material science (Vasu et al., 2004).
7. Development of Anti-inflammatory Agents
This compound is used to synthesize C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity. This application is significant in the pharmaceutical industry for developing new anti-inflammatory drugs (Radwan et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-16-11(15)9-6-3-2-4-7(6)17-10(9)13-8(14)5-12/h2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDJCBKQZVJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2483499.png)
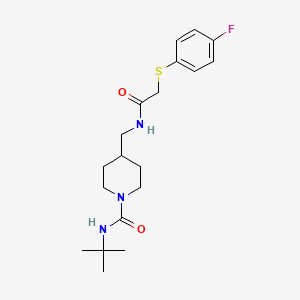
![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)

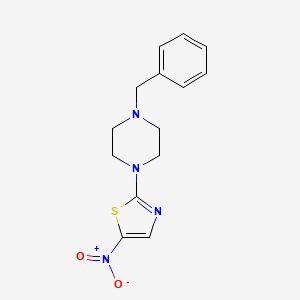
![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

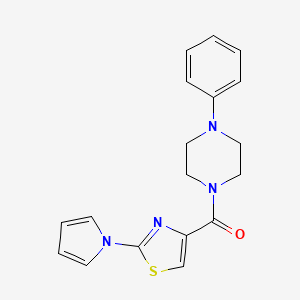

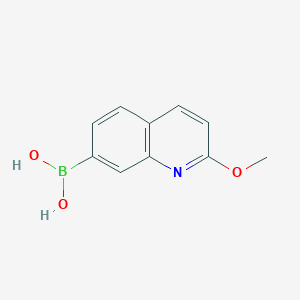
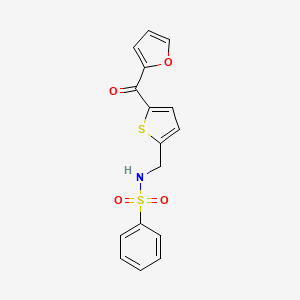
![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)
